![molecular formula C10H13ClO B13966591 Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride CAS No. 65313-40-8](/img/structure/B13966591.png)
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride typically involves the reaction of dispiro[2.0.4~4~.1~3~]nonane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the compound. Safety measures are crucial due to the reactivity of thionyl chloride and the potential release of harmful gases.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols are used under mild conditions, often with a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, sometimes with a catalyst to speed up the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride involves its reactivity with various nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Dispiro[3.0.3~5~.1~4~]nonane-9-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a carbonyl chloride.
Dispiro[2.0.3~4~.1~3~]octane-6-carboxylic acid: Another spirocyclic compound with a different ring size and functional group.
Uniqueness
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is unique due to its specific spirocyclic structure and the presence of a reactive carbonyl chloride group. This combination of features makes it particularly useful in synthetic chemistry and industrial applications.
Properties
CAS No. |
65313-40-8 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
dispiro[2.0.44.13]nonane-9-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-8(12)7-9(3-1-2-4-9)10(7)5-6-10/h7H,1-6H2 |
InChI Key |
MADWXWXARNADNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C23CC3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


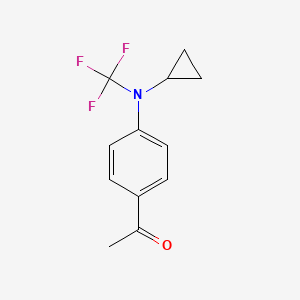
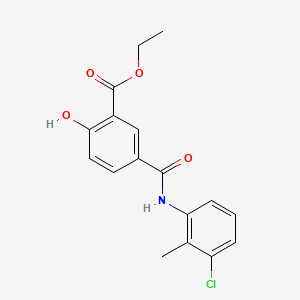
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
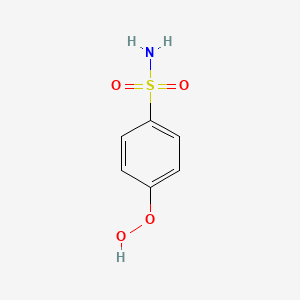
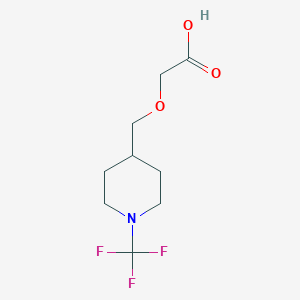
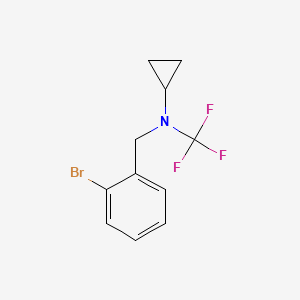
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
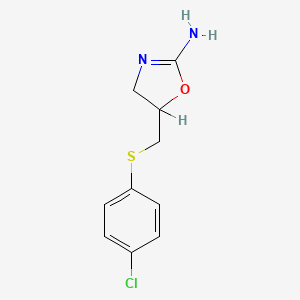
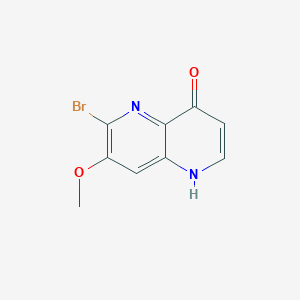
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
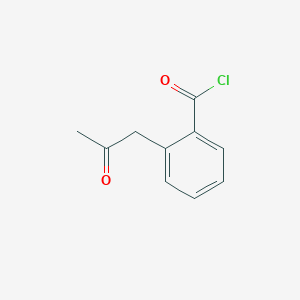
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
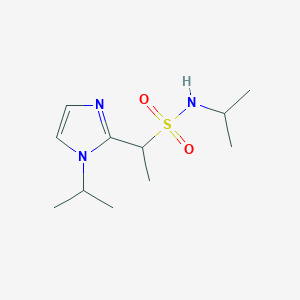
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
